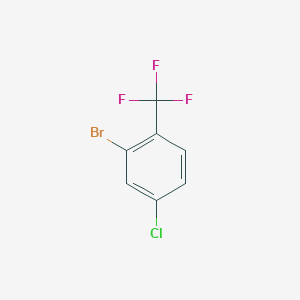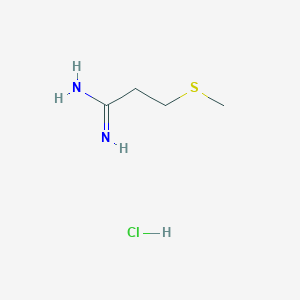
3-(Methylthio)propanimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Methylthio)propanimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various methylthio-substituted compounds and their syntheses, which can provide insights into the chemical behavior and properties of similar compounds. Methylthio groups are commonly found in medicinal and heterocyclic compounds, indicating the relevance of this functional group in pharmaceutical chemistry
科学的研究の応用
Synthesis and Structure
3-(Methylthio)propanimidamide hydrochloride is involved in chemical synthesis processes. For instance, it reacts with p-chlorophenylhydrazine hydrochloride to produce p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine, a compound that has been studied for its crystal structure and properties (Karczmarzyk, Mojzych, & Rykowski, 2000).
Microbial Biosynthesis
This compound plays a role in microbial biosynthesis, particularly in enhancing the content of 3-(methylthio)-1-propanol, a significant sulfur compound in Baijiu, a Chinese alcoholic beverage. A synthetic microbial community approach is used to increase its content, thereby improving the flavor quality of products (Du et al., 2021).
Pesticide Degradation
Research has explored the degradation of various pesticides, including those containing methyl isothiocyanate, where 3-(Methylthio)propanimidamide hydrochloride may be relevant. The degradation process involves both chemical and biological mechanisms, significantly impacting intensive agriculture practices (Dungan & Yates, 2003).
Protein Labelling
This compound is also used in the non-deleterious labeling of antibody proteins. For example, short-chain DNP imidoesters derived from methyl 3-(2,4- dinitrophenylthio ) propionimidate hydrochloride have been used to introduce DNP groups into antibody proteins without significantly altering their binding affinity or capacity (Hewlins, Weeks, & Jasani, 1984).
Environmental Fate in Agriculture
Studies on the environmental fate of agricultural fumigants in plasticulture systems have involved this compound. Understanding its behavior in soil, particularly in terms of soil concentration, degradation rates, and impact on agricultural practices, is crucial (Chellemi et al., 2011).
特性
IUPAC Name |
3-methylsulfanylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZLAJPRBTTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propanimidamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

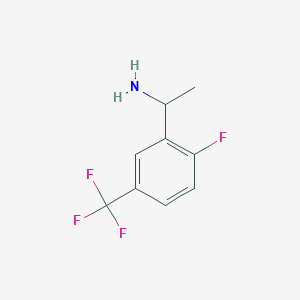
![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)
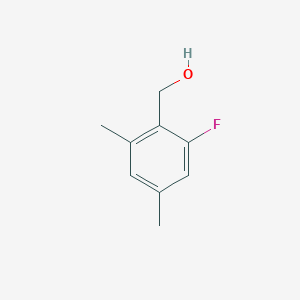
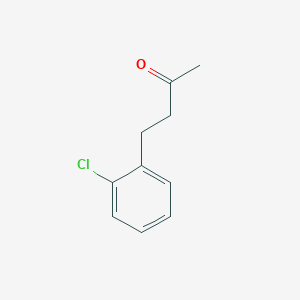
![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)
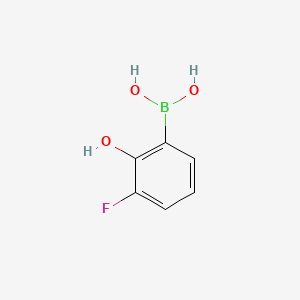
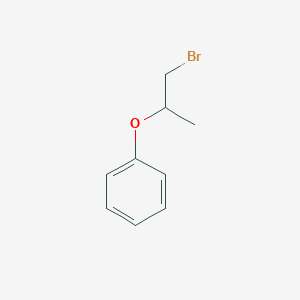
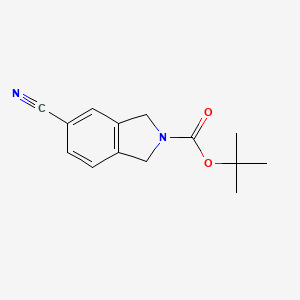
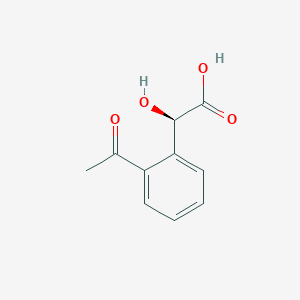



![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
